3-Methylglutaconic acid

Catalog No.
S608703
CAS No.
15649-56-6
M.F
C6H8O4
M. Wt
144.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylglutaconic acid

CAS Number

15649-56-6

Product Name

3-Methylglutaconic acid

IUPAC Name

(E)-3-methylpent-2-enedioic acid

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

InChI

InChI=1S/C6H8O4/c1-4(2-5(7)8)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10)/b4-2+

InChI Key

WKRBKYFIJPGYQC-DUXPYHPUSA-N

SMILES

CC(=CC(=O)O)CC(=O)O

Synonyms

3-methylglutaconic acid

Canonical SMILES

CC(=CC(=O)O)CC(=O)O

Isomeric SMILES

C/C(=C\C(=O)O)/CC(=O)O

Role in Leucine Metabolism:

3-Methylglutaconic acid (3MGA) plays a role as an intermediate in the leucine degradation pathway within the mitochondria, the cell's powerhouse. During leucine breakdown, 3MGA exists as its coenzyme A (CoA) thioester form, 3-methylglutaconyl-CoA. The enzyme 3-methylglutaconyl-CoA hydratase then converts it to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) [, ].

Biomarker for Inborn Errors of Metabolism:

Elevated levels of 3MGA in urine, a condition known as 3-methylglutaconic aciduria, can serve as a biomarker for several inborn errors of metabolism (IEMs) [, ]. These are genetic disorders that affect the body's ability to process specific molecules. IEMs associated with elevated 3MGA include:

  • -hydroxy-3-methylglutaryl-CoA lyase deficiency
  • -methylglutaconic aciduria type I, III, and IV
  • Guanidinoacetate methyltransferase deficiency (GAMT deficiency) []

Research on the Causes of Elevated 3MGA:

Research is ongoing to understand the exact mechanisms leading to elevated 3MGA in specific IEMs. While the deficiency of 3-methylglutaconyl-CoA hydratase directly explains its buildup in type I 3-methylglutaconic aciduria, the reasons for its elevation in other IEMs are not fully elucidated []. Studies suggest that altered mitochondrial function, potentially affecting multiple pathways involving 3MGA, might contribute to its accumulation in various IEMs [].

3-Methylglutaconic acid (3-MGA) is a dicarboxylic acid. It is a normal intermediate metabolite found in the urine []. However, elevated levels of 3-MGA are a characteristic feature of a group of inherited metabolic disorders called 3-Methylglutaconic acidurias (3-MGAurias) []. Research on 3-MGA primarily focuses on its role as a biomarker for these diseases [].


Molecular Structure Analysis

3-MGA has the chemical formula C6H8O4 and a molar mass of 144.125 g/mol []. Its structure features a six-carbon backbone with a methyl group attached to the third carbon. Both ends of the molecule contain carboxylic acid groups (–COOH) []. This structure classifies 3-MGA as a dicarboxylic acid.


Chemical Reactions Analysis

3-MGA is an intermediate in two important metabolic pathways:

  • Leucine degradation pathway

    During the breakdown of the amino acid leucine, 3-MGA is formed as a CoA thioester intermediate []. The enzyme 3-methylglutaconyl-CoA hydratase then converts it to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) [].

  • Mevalonate shunt

    This pathway links the metabolism of the amino acid leucine with the production of acetyl-CoA, a key molecule in cellular energy production []. 3-MGA also plays a role as an intermediate in this pathway [].

The specific chemical reactions involved in the formation and breakdown of 3-MGA within these pathways are complex and require further enzymatic steps.


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of 3-MGA, such as melting point, boiling point, and solubility, is currently limited in scientific literature.

Within the cell, 3-MGA plays a role as an intermediate metabolite. At normal levels, it contributes to healthy cellular function through the leucine degradation pathway and the mevalonate shunt. However, when these pathways are disrupted due to genetic mutations, 3-MGA can accumulate in the urine []. Elevated levels of 3-MGA are not directly causative of disease symptoms, but rather serve as a biomarker indicating a malfunction in these metabolic pathways [].

Physical Description

Solid

XLogP3

0.3

UNII

F4N4BX780X

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5746-90-7

Wikipedia

3-Methylglutaconic acid
(E)-3-methylpent-2-enedioic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]

Dates

Modify: 2023-08-15

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